Ethanone, 1-furo[3,2-b]pyridin-5-yl-(9CI)
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Overview
Description
5-Acetylfuro[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an acetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with pyridine derivatives in the presence of a suitable catalyst. For example, the reaction of 2-acetylfuran with 3-pyridinecarboxaldehyde under acidic conditions can yield 5-Acetylfuro[3,2-b]pyridine .
Industrial Production Methods: Industrial production of 5-Acetylfuro[3,2-b]pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the cyclization reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Acetylfuro[3,2-b]pyridine can yield 5-furo[3,2-b]pyridine-2-carboxylic acid .
Scientific Research Applications
5-Acetylfuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Acetylfuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
5-Acetylfuro[2,3-c]pyridine: Another furan-pyridine fused compound with similar structural features but different positional isomerism.
5-Acetyl-7-chlorofuro[2,3-c]pyridine: A chlorinated derivative with distinct chemical properties.
Uniqueness: 5-Acetylfuro[3,2-b]pyridine is unique due to its specific ring fusion and acetyl group positioning, which confer distinct reactivity and biological activity compared to its isomers and derivatives .
Properties
CAS No. |
193750-69-5 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[3,2-b]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-3-9-8(10-7)4-5-12-9/h2-5H,1H3 |
InChI Key |
GYLKRWTYZQKBJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(C=C1)OC=C2 |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)OC=C2 |
Synonyms |
Ethanone, 1-furo[3,2-b]pyridin-5-yl- (9CI) |
Origin of Product |
United States |
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